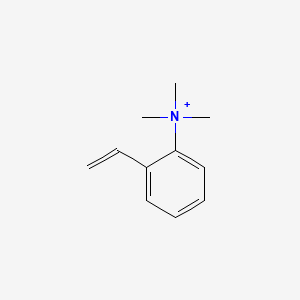

2-Ethenyl-N,N,N-trimethylanilinium

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds (QACs) and Aromatic Amines Research

2-Ethenyl-N,N,N-trimethylanilinium belongs to the broad class of Quaternary Ammonium Compounds (QACs), which are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. QACs are widely recognized for their diverse applications, including as surfactants, disinfectants, and phase-transfer catalysts. The incorporation of a quaternary ammonium moiety into a polymer backbone can impart unique properties to the resulting material, such as antimicrobial activity and improved solubility in polar solvents.

The aromatic amine component of 2-Ethenyl-N,N,N-trimethylanilinium, derived from aniline (B41778), introduces further functionality. Aromatic amines are pivotal in the synthesis of a vast array of organic molecules, including dyes, pharmaceuticals, and conductive polymers like polyaniline. The presence of the aromatic ring in this anilinium salt can influence the electronic and thermal properties of polymers derived from it.

Significance as a Polymerizable Monomer and Functional Building Block

The most significant feature of 2-Ethenyl-N,N,N-trimethylanilinium is the presence of a vinyl (ethenyl) group, which renders the molecule capable of undergoing polymerization. This positions it as a valuable functional monomer for the creation of specialty polymers. Polymers derived from this monomer, tentatively named poly(2-Ethenyl-N,N,N-trimethylanilinium) salts, would possess a cationic charge on each repeating unit. Such polyelectrolytes are of considerable interest for applications in water treatment, gene delivery, and as components of ion-exchange resins and membranes.

The synthesis of polymers from similar vinyl-substituted quaternary ammonium salts, such as vinylbenzyl trimethylammonium chloride, is well-established and typically proceeds via free-radical polymerization. It is highly probable that 2-Ethenyl-N,N,N-trimethylanilinium can be polymerized using similar techniques, offering a pathway to novel materials with tailored properties. The ability to copolymerize this monomer with other vinyl monomers, like styrene (B11656) or acrylates, would further expand the range of accessible polymer architectures and functionalities.

Historical Overview of Anilinium Salts in Synthetic Chemistry

The study of aniline and its derivatives has a rich history dating back to the 19th century, with the discovery of aniline itself being a pivotal moment in the development of synthetic organic chemistry. Aniline was first isolated in 1826, and its chemistry was extensively explored, leading to the birth of the synthetic dye industry.

Anilinium salts, formed by the protonation or quaternization of aniline, have long been utilized in organic synthesis. Historically, they have been important intermediates in diazotization reactions for the production of azo dyes. In the context of polymer science, the oxidative polymerization of anilinium salts to produce polyaniline has been a subject of intense research since the mid-20th century, owing to the conductive nature of the resulting polymer. More recently, anilinium salts have been incorporated into polymer networks to create materials with dynamic and self-healing properties, activated under mild thermal conditions nih.gov. The development of polymerizable anilinium salts like 2-Ethenyl-N,N,N-trimethylanilinium represents a modern extension of this historical lineage, enabling the direct incorporation of the anilinium functionality into polymer chains through addition polymerization.

Structure

3D Structure

Properties

CAS No. |

110656-75-2 |

|---|---|

Molecular Formula |

C11H16N+ |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

(2-ethenylphenyl)-trimethylazanium |

InChI |

InChI=1S/C11H16N/c1-5-10-8-6-7-9-11(10)12(2,3)4/h5-9H,1H2,2-4H3/q+1 |

InChI Key |

GCIFKRCWHWDETA-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenyl N,n,n Trimethylanilinium and Its Structural Analogues

Strategies for Quaternization of Aniline (B41778) Derivatives

The formation of the N,N,N-trimethylanilinium moiety is a critical step in the synthesis of the target compound. This transformation is typically achieved through the quaternization of an appropriate aniline precursor.

Alkylation Approaches for N,N,N-Trimethylanilinium Moiety Formation

The quaternization of tertiary amines, such as N,N-dimethylaniline, to form quaternary ammonium (B1175870) salts is a well-established chemical transformation. wikipedia.org This process involves the alkylation of the nitrogen atom.

A common and effective method for creating the N,N,N-trimethylanilinium cation is the exhaustive methylation of an aniline derivative. This can be accomplished by reacting N,N-dimethylaniline with a methylating agent. wikipedia.org For instance, dimethyl sulfate (B86663) is a powerful methylating agent that readily reacts with N,N-dimethylaniline to produce the corresponding quaternary ammonium salt. wikipedia.orggoogle.com Another classic methylating agent is methyl iodide, which also effectively converts tertiary amines into quaternary ammonium salts. youtube.com

The reaction is a nucleophilic substitution where the nitrogen atom of the aniline acts as the nucleophile, attacking the methyl group of the alkylating agent. youtube.com The general scheme for this reaction is as follows:

C₆H₅N(CH₃)₂ + CH₃X → [C₆H₅N(CH₃)₃]⁺X⁻

Where X is a leaving group, such as sulfate or iodide. The reaction can be carried out neat or in the presence of a solvent. google.com In some cases, heating may be required to drive the reaction to completion. google.com

Introduction of Ethenyl (Vinyl) Functionality

The introduction of a vinyl group (CH₂=CH−) onto an aromatic ring is a key transformation in organic synthesis known as vinylation. wikipedia.org There are several methods to achieve this, often involving transition metal-catalyzed cross-coupling reactions. nih.gov

One of the most prominent methods is the Heck reaction, which couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For the synthesis of a 2-ethenylaniline derivative, this would involve reacting a 2-haloaniline with ethylene (B1197577) gas. nih.gov The reaction can tolerate various functional groups on the aniline ring, including nitro and anilide groups. nih.gov

Another approach involves the use of vinyl organometallic reagents, such as vinylmagnesium bromide or vinylstannanes, which can be coupled with aryl halides. nih.govacs.org For example, the palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes provides a regiocontrolled route to substituted indoles, proceeding through a 2-vinylaniline (B1311222) intermediate. acs.org

Targeted Synthesis of Substituted Ethenyl Anilinium Salts

The synthesis of specifically substituted ethenyl anilinium salts, such as the 2-ethenyl derivative, requires careful control over the regioselectivity of the vinyl group introduction and consideration of stereochemical aspects.

Regioselective Synthesis of ortho-Ethenyl Derivatives

Achieving regioselective synthesis, particularly directing the vinyl group to the ortho position of the aniline ring, is a significant synthetic challenge. The amino group in aniline is an ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.org However, many vinylation reactions are not electrophilic substitutions.

In transition metal-catalyzed reactions, the regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in palladium-catalyzed C-H functionalization reactions, directing groups can be employed to achieve ortho-selectivity. While many methods require N-protection of the aniline, recent developments have shown that direct ortho-arylation of unprotected anilines is possible with specific ligand systems. nih.gov These principles can be extended to vinylation reactions.

Radical arylation reactions of anilines have also demonstrated high regioselectivity for the ortho position due to the strong directing effect of the free amino group. nih.gov This suggests that a radical vinylation approach could be a viable strategy for synthesizing ortho-ethenyl anilines.

Stereochemical Considerations in Ethenyl Anilinium Synthesis

The synthesis of ethenyl anilinium salts does not typically involve the creation of new stereocenters on the vinyl group itself unless substituted vinyl groups are used. However, if the aniline ring or other substituents on the molecule are chiral, the introduction of the vinyl group could potentially lead to diastereomers.

In cases where substituted vinyl groups are introduced, the stereochemistry (E/Z isomerism) of the double bond becomes a critical factor. The stereoselectivity of reactions like the Heck reaction can often be controlled by the specific catalyst and reaction conditions employed. nih.gov Similarly, nucleophilic addition reactions to activated acetylenes can proceed in a regio- and stereoselective manner to yield specific vinyl isomers. nih.gov

For certain applications, enantioselective synthesis might be desired, for instance, to produce a specific enantiomer of a chiral ethenyl anilinium salt. Nickel-catalyzed enantioselective vinylation of 2-azaallyl anions has been reported to produce vinyl aryl methyl amine derivatives with high enantioselectivity. nih.gov While not directly applicable to the synthesis of 2-ethenyl-N,N,N-trimethylanilinium, this demonstrates that stereoselective vinylation methods are an active area of research.

Continuous-Flow Synthesis Approaches for Aniline Derivatives

Continuous-flow synthesis has emerged as a powerful technology for the safe, efficient, and scalable production of various chemical compounds, including aniline derivatives. nih.govnih.gov This approach offers advantages such as precise control over reaction parameters, enhanced safety for hazardous reactions, and the potential for telescoped multi-step syntheses. nih.gov

Recent studies have demonstrated the application of continuous-flow systems for the synthesis of anilines. For example, an immobilized nitroreductase enzyme has been used in a continuous packed-bed reactor for the reduction of aromatic nitro compounds to anilines. nih.govacs.org This biocatalytic method operates at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. nih.gov

Furthermore, continuous-flow reactors have been employed for the metal-free reduction of aromatic nitro derivatives to primary amines using reagents like trichlorosilane. beilstein-journals.org These flow systems can be coupled with in-line extraction units to continuously separate the product, streamlining the workup process. nih.govbeilstein-journals.org The principles of continuous-flow synthesis can be applied to various steps in the synthesis of 2-ethenyl-N,N,N-trimethylanilinium, including the reduction of a nitro precursor, the vinylation reaction, and potentially the quaternization step, leading to a more efficient and integrated manufacturing process.

Interactive Data Table: Synthesis Parameters

| Parameter | Alkylation (Quaternization) | Vinylation (Heck Reaction) | Continuous-Flow Reduction |

| Reactants | N,N-Dimethylaniline, Methylating Agent (e.g., Dimethyl Sulfate) wikipedia.orggoogle.com | 2-Haloaniline, Ethylene nih.gov | Aromatic Nitro Compound, Reducing Agent (e.g., H₂, Nitroreductase) nih.gov |

| Catalyst | None typically required | Palladium complex nih.gov | Nitroreductase enzyme nih.gov |

| Solvent | Neat or inert solvent google.com | Acetonitrile (B52724), etc. nih.gov | Aqueous buffer nih.gov |

| Temperature | Often elevated google.com | Varies, can be elevated | Room Temperature nih.gov |

| Key Feature | Formation of quaternary ammonium salt wikipedia.org | C-C bond formation to introduce vinyl group wikipedia.org | Safe and sustainable reduction nih.gov |

Advanced Chemical Reactivity and Mechanistic Pathways of 2 Ethenyl N,n,n Trimethylanilinium Systems

Nucleophilic Substitution Reactions Involving Anilinium Salts

N,N,N-trimethylanilinium salts, including the 2-ethenyl derivative, exhibit dual reactivity, serving as substrates for both arylation and methylation. rsc.orgchemrxiv.org The quaternary ammonium (B1175870) group is susceptible to nucleophilic attack, leading to distinct reaction pathways.

A primary reaction pathway for N,N,N-trimethylanilinium salts is nucleophilic demethylation. rsc.orgchemrxiv.org This SN2 reaction involves a nucleophile attacking one of the N-methyl groups, resulting in the formation of a methylated nucleophile and N,N-dimethylaniline. This process is a significant degradation pathway, particularly at elevated temperatures. rsc.org For instance, thermal degradation in the presence of a halide nucleophile proceeds via a closed-shell SN2-centered mechanism, yielding a methyl halide and the parent aniline (B41778). rsc.orgchemrxiv.org

The competition between demethylation and other substitution reactions is a key aspect of the reactivity of these salts. While the N-methyl groups are electrophilic sites for demethylation, the aromatic ring can also participate in cross-coupling and aryl etherification reactions. rsc.orgchemrxiv.org The specific reaction outcome is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

The counterion associated with the anilinium cation plays a crucial role in its stability and reactivity. rsc.org Kinetic studies on the degradation of N,N,N-trimethylanilinium salts have revealed a clear trend related to the nucleophilicity of the halide counterion in polar aprotic solvents like DMSO. rsc.org The rate of degradation follows the order of halide nucleophilicity: chloride > bromide > iodide. rsc.org For example, after heating at 120 °C for 20 minutes in DMSO-d6, the degradation of the anilinium salt was significantly more advanced with a chloride counterion compared to bromide or iodide. rsc.org

Conversely, non-nucleophilic or weakly coordinating counterions significantly enhance the thermal stability of N,N,N-trimethylanilinium salts in solution. rsc.org Anions such as triflate (OTf⁻) and particularly tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) lead to much slower degradation rates compared to halide ions under the same conditions. rsc.org This increased stability is attributed to the reduced tendency of these anions to act as nucleophiles in the demethylation process. rsc.org

Table 1: Relative Degradation of N,N,N-trimethylanilinium Salts with Different Counterions

| Counterion | % Degradation (120 °C, 20 min, DMSO-d₆) |

| Chloride (Cl⁻) | 85 ± 2 |

| Bromide (Br⁻) | 42 ± 2 |

| Iodide (I⁻) | 23 ± 3 |

| Triflate (OTf⁻) | Significantly retarded |

| BArF⁻ | Even more stable than triflate |

Data sourced from kinetic degradation studies of N,N,N-trimethylanilinium salts. rsc.org

Electrophilic Aromatic Substitution on the Anilinium Ring Systems

The trimethylammonium group (-N(CH₃)₃⁺) is a powerful deactivating group in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.compearson.com Its strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles compared to benzene (B151609) or aniline. masterorganicchemistry.compearson.com This deactivation arises from the positive charge on the nitrogen atom, which withdraws electron density from the ring through an inductive effect. pearson.com

As a result, forcing conditions are typically required to achieve electrophilic substitution on the anilinium ring. The trimethylammonium group is a meta-director, meaning that incoming electrophiles will preferentially add to the meta position relative to the ammonium group. masterorganicchemistry.com This is because the positive charge that develops in the arenium ion intermediate during ortho or para attack would be adjacent to the already positively charged nitrogen, which is highly unfavorable. masterorganicchemistry.com

Studies on the nitration and bromination of N,N,N-trimethylanilinium oxides have been conducted to investigate the activating effects of the oxide function in the presence of the deactivating trimethylammonium group. ekb.eg However, for 2-ethenyl-N,N,N-trimethylanilinium itself, the strong deactivating effect of the anilinium moiety dominates, making electrophilic aromatic substitution challenging. masterorganicchemistry.compearson.com

Vinyl Group Reactivity in 2-Ethenyl-N,N,N-trimethylanilinium

The ethenyl (vinyl) group attached to the anilinium ring provides an additional site for chemical reactions, primarily through additions to the carbon-carbon double bond.

The vinyl group in styrenic systems can undergo electrophilic addition reactions. wikipedia.orgucalgary.ca In the case of 2-ethenyl-N,N,N-trimethylanilinium, the electron-withdrawing anilinium group influences the reactivity of the vinyl group. The addition of an electrophile (E⁺) to the double bond would lead to the formation of a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the reaction, often following Markovnikov's rule where the electrophile adds to the carbon with more hydrogens, and the nucleophile adds to the more substituted carbon. wikipedia.orgyoutube.com The proximity of the positively charged anilinium ring can influence the stability of the carbocation intermediate through field and inductive effects.

Radical reactions at the vinyl group are also a significant pathway, particularly in the context of polymerization. youtube.comnih.gov The vinyl group of anilinium salts can participate in free-radical polymerization, initiated by radical species. nih.gov This process involves the initiation of a radical, which then propagates by adding to the double bond of the monomer, creating a new radical that continues the chain reaction. youtube.comnih.gov This allows for the formation of polymers with the anilinium moiety as a repeating unit. nih.gov

While specific studies on cycloaddition reactions involving 2-ethenyl-N,N,N-trimethylanilinium are not extensively detailed in the provided search results, the vinyl group, in principle, can participate in such reactions. For example, Diels-Alder reactions, a type of [4+2] cycloaddition, typically involve an electron-rich diene and an electron-poor dienophile. The electron-withdrawing nature of the anilinium ring could potentially make the ethenyl group in 2-ethenyl-N,N,N-trimethylanilinium a suitable dienophile for reactions with electron-rich dienes. However, the steric hindrance from the ortho-trimethylammonium group might influence the feasibility and stereochemical outcome of such reactions. Further research would be needed to fully explore the scope of cycloaddition reactions for this specific compound.

Metal-Catalyzed Transformations and Cross-Coupling Methodologies

The unique structure of 2-ethenyl-N,N,N-trimethylanilinium, featuring a quaternary ammonium salt and a reactive vinyl group on an aniline framework, positions it as a versatile substrate and precursor in metal-catalyzed reactions. These transformations are pivotal for constructing complex molecular architectures through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Role of Anilinium Salts as Precursors or Ligands

Anilinium salts and their parent aniline structures are fundamental in metal-catalyzed cross-coupling reactions, serving dual roles as both reaction precursors and components of ligand systems.

As precursors, aniline derivatives are frequently converted in situ to more reactive intermediates. A primary example is their transformation into arenediazonium salts. nih.govyoutube.com The treatment of an aniline with a nitrite (B80452) source, such as sodium nitrite in an acidic medium, generates a diazonium group (-N₂⁺), which is an excellent leaving group (N₂ gas). nih.govyoutube.com This intermediate can then participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form new C-C bonds. nih.gov This approach is advantageous as it often proceeds under mild, base-free conditions. nih.gov

While the quaternary nature of the nitrogen in 2-ethenyl-N,N,N-trimethylanilinium prevents it from directly undergoing diazotization, the parent compound, 2-vinylaniline (B1311222), is a suitable precursor for such transformations. Furthermore, anilinium salts can be seen as precursors to N-heterocyclic carbenes (NHCs) in some contexts, which are powerful ligands in transition metal catalysis. nih.gov

In their capacity as ligands, aniline derivatives and related amines can coordinate to metal centers, influencing the catalyst's reactivity, selectivity, and stability. For instance, tert-butylamine (B42293) has been demonstrated to act as a bifunctional additive in nickel-catalyzed photoredox reactions, serving as both a base and a ligand for C-O and C-N bond formation. acs.orgchemrxiv.orgchemrxiv.org The steric and electronic properties of the aniline moiety are crucial. The introduction of substituents on the aniline ring can modulate the ligand's properties, which in turn affects the efficiency of catalytic cycles, including steps like oxidative addition and reductive elimination. nih.govacs.org While the positively charged nitrogen in an anilinium salt like 2-ethenyl-N,N,N-trimethylanilinium would prevent it from acting as a neutral L-type ligand, its parent aniline structure is a common motif in more complex ligand designs.

The table below summarizes examples of metal-catalyzed reactions where aniline derivatives serve as key components.

| Catalyst System | Aniline Derivative Role | Reaction Type | Coupling Partner | Product Type | Ref. |

| Pd(OAc)₂ | Precursor (via Diazonium Salt) | Suzuki-Miyaura Coupling | Aryl Boronic Acids | Biaryls | nih.gov |

| Nickel/Photoredox Catalyst | Ligand/Base (as tert-butylamine) | C-N Cross-Coupling | Aryl Halides | Arylamines | acs.orgchemrxiv.org |

| Palladium/L8 Ligand | Precursor | N-Arylation | 1-Bromo-2-iodobenzene | Hindered Biarylamines | nih.gov |

| Iridium(III) | Directed Substrate | C-H Alkenylation | Vinylsilanes | Alkenylated Anilines | acs.org |

Mechanistic Insights into C-C and C-X Bond Formation

The formation of C-C and C-X bonds using aniline-based compounds is governed by well-established catalytic cycles, primarily involving transition metals like palladium and nickel. nih.govyoutube.com

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental for C-C bond formation. youtube.comresearchgate.net The general mechanism involves a catalytic cycle consisting of three key steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into a carbon-halogen or carbon-triflate bond of one of the coupling partners. For a substrate like 2-ethenyl-N,N,N-trimethylanilinium, an analogous aryl halide (e.g., 2-bromo-N,N,N-trimethylanilinium) would undergo oxidative addition to form a Pd(II) intermediate. youtube.com

Transmetalation : A second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling), transfers its organic group to the palladium center, displacing the halide. youtube.comresearchgate.net

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The vinyl group of 2-ethenyl-N,N,N-trimethylanilinium could also participate directly in reactions like the Heck coupling, where an aryl halide couples with the alkene under the influence of a palladium catalyst.

The table below outlines a simplified mechanistic pathway for a Suzuki-type reaction involving an aniline derivative.

| Mechanistic Step | Description | Intermediate Species |

| Diazotization | Aniline is converted to a diazonium salt. | Ar-N₂⁺ |

| Oxidative Addition | Pd(0) catalyst adds to the diazonium salt or a corresponding aryl halide. | Ar-Pd(II)-X |

| Transmetalation | An organoboron reagent (Ar'-B(OH)₂) transfers its aryl group to the palladium complex. | Ar-Pd(II)-Ar' |

| Reductive Elimination | The two aryl groups are eliminated from the palladium, forming a new C-C bond and regenerating Pd(0). | Ar-Ar' |

C-X Bond Formation (X = Halogen, Oxygen, Nitrogen): The formation of carbon-heteroatom bonds often utilizes similar palladium or nickel-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination for C-N bonds or related couplings for C-O bonds. acs.orgnumberanalytics.comnumberanalytics.com

For C-X bond formation where X is a halogen, the Sandmeyer reaction is a classic method. youtube.com An aniline is first converted to a diazonium salt. Subsequent treatment with a copper(I) halide (e.g., CuCl, CuBr) results in the replacement of the diazonium group with the corresponding halogen. youtube.com This provides a pathway to functionalize the aromatic ring at a specific position.

Mechanistically, C-X bond formation can proceed through several pathways, including nucleophilic substitution (SNAr) or via transition metal catalysis. In the context of haloarenes, the C-X bond has partial double bond character due to resonance, making it less reactive towards traditional nucleophilic substitution. byjus.com However, metal-catalyzed pathways overcome this limitation. For example, in Buchwald-Hartwig amination, the catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) center, followed by the coordination of an amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond. nih.gov

Polymerization Chemistry of 2 Ethenyl N,n,n Trimethylanilinium

Homopolymerization Mechanisms of 2-Ethenyl-N,N,N-trimethylanilinium

Homopolymerization involves the polymerization of a single type of monomer, in this case, 2-ethenyl-N,N,N-trimethylanilinium, to form a homopolymer. Both conventional free radical and controlled radical polymerization methods have been employed for this purpose.

Free Radical Polymerization

Free radical polymerization (FRP) is a common and robust method for polymerizing a wide variety of vinyl monomers. mdpi.comyoutube.com The process is initiated by a free radical source, which can be generated thermally or photochemically from an initiator molecule. The polymerization of N-vinyl monomers, a class to which 2-ethenyl-N,N,N-trimethylanilinium belongs, has been historically significant. sci-hub.se

The basic steps of FRP involve initiation, propagation, and termination. youtube.com In the context of 2-ethenyl-N,N,N-trimethylanilinium, an initiator would generate radicals that add to the vinyl group of the monomer, creating a new radical species. This new radical then propagates by adding to subsequent monomer units, rapidly forming a long polymer chain. Termination occurs when two growing chains combine or through other termination reactions, which can lead to polymers with a broad molecular weight distribution. The amide group in related vinyl monomers can sometimes lead to cross-linking during free radical polymerization. mcmaster.ca

Controlled Radical Polymerization (e.g., RAFT, ATRP)

To achieve better control over polymer molecular weight, architecture, and dispersity, controlled radical polymerization (CRP) techniques are utilized. researchgate.netnih.gov These methods introduce a reversible deactivation step that minimizes irreversible termination reactions. nih.gov

Reversible Addition-Fragmention chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that allows for the synthesis of polymers with well-defined end-groups and narrow molecular weight distributions. researchgate.netrsc.orgmdpi.com The control is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com The propagating radical adds to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical, allowing the polymer chain to grow in a controlled manner. While direct RAFT polymerization of 2-ethenyl-N,N,N-trimethylanilinium is not extensively detailed in the provided results, the principles of RAFT have been widely applied to other functional monomers, including those with amine functionalities. researchgate.net Challenges in the polymerization of some functional monomers can arise, but the RAFT technique offers a pathway to synthesize well-defined polymers. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, most commonly copper. nih.govmdpi.com The process involves the reversible activation of a dormant species (an alkyl halide) by the metal complex to generate a propagating radical. mdpi.com ATRP has been successfully used to polymerize a variety of functional monomers, including those with amine groups. researchgate.netrsc.org However, the polymerization of certain monomers, like N,N-dimethylacrylamide, by ATRP can be challenging due to interactions between the monomer/polymer and the catalyst, which can affect the control over the polymerization. cmu.edu For successful ATRP of acrylamides, specific ligands are often required to prevent catalyst deactivation. mdpi.com

Copolymerization Strategies Incorporating 2-Ethenyl-N,N,N-trimethylanilinium

Copolymerization involves the polymerization of two or more different monomers. This strategy is employed to create polymers with tailored properties that combine the characteristics of the individual monomer units.

Statistical and Block Copolymer Synthesis

Statistical Copolymers: In statistical copolymerization, the different monomer units are incorporated into the polymer chain in a random or statistical fashion. The reactivity ratios of the comonomers play a crucial role in determining the final composition and sequence distribution of the copolymer. mcmaster.ca For instance, the copolymerization of N-vinylformamide with various other monomers has been studied, and the resulting reactivity ratios dictate the polymer structure. mcmaster.ca

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by long sequences of another. google.com These can be synthesized by sequential monomer addition using controlled polymerization techniques like RAFT or ATRP. nih.govresearchgate.net For example, a well-defined polymer of one type can be used as a macroinitiator or macro-CTA to initiate the polymerization of a second monomer, leading to a diblock copolymer. researchgate.netcsic.es This approach allows for the creation of amphiphilic block copolymers by combining hydrophilic and hydrophobic blocks. nih.gov

Graft Copolymerization

Graft copolymers are a type of branched copolymer where chains of one type of polymer are grafted onto the backbone of another. nih.govgoogle.com This can be achieved through three main methods: "grafting-from," "grafting-to," and "grafting-through." In the "grafting-from" approach, initiator sites are created along a polymer backbone, from which the second monomer is polymerized. The "grafting-to" method involves attaching pre-made polymer chains to a polymer backbone. The "grafting-through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. mcmaster.ca For example, N-vinylimidazole has been grafted onto gellan gum to create new copolymers. nih.gov Similarly, cationic macromonomers have been copolymerized with N-vinylformamide to produce comb-grafted copolymers. mcmaster.ca

Cross-Linking Mechanisms in Poly(2-Ethenyl-N,N,N-trimethylanilinium) Systems

Cross-linking involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure, often resulting in a hydrogel if performed in the presence of a solvent. nih.gov The degree of cross-linking significantly influences the mechanical properties, swelling behavior, and porosity of the resulting material. researchgate.netmdpi.com

Cross-linking can be achieved by incorporating a multifunctional monomer (a cross-linker) during the polymerization process. nih.govnih.gov For example, N,N'-methylenebis(acrylamide) is a common cross-linker used in the synthesis of polyacrylamide hydrogels. nih.gov The concentration of the cross-linker directly affects the cross-link density and, consequently, the properties of the polymer network. mdpi.comnih.gov An increase in the cross-linker concentration generally leads to a more compact structure with enhanced mechanical strength but reduced swelling capacity. mdpi.com Alternatively, cross-linking can be introduced post-polymerization by reacting functional groups on the polymer chains with a suitable cross-linking agent. researchgate.net

Below is a table summarizing the effect of cross-linker concentration on hydrogel properties, based on general findings for cross-linked polymer systems.

Table 1: Influence of Cross-Linker Concentration on Hydrogel Properties

| Cross-Linker Concentration | Mechanical Properties | Water Absorption/Swelling | Pore Size/Volume |

|---|---|---|---|

| Low | Softer, less durable | High | Larger |

| High | Stronger, more durable mdpi.com | Low mdpi.com | Smaller, more compact mdpi.com |

Influence of Quaternary Ammonium (B1175870) Structure on Polymerization Kinetics and Thermodynamics

The structure of the quaternary ammonium group in vinyl monomers, including styrenic derivatives like 2-Ethenyl-N,N,N-trimethylanilinium and its isomers, plays a pivotal role in dictating the kinetics and thermodynamics of their polymerization. While specific research on 2-Ethenyl-N,N,N-trimethylanilinium is limited, extensive studies on analogous compounds, particularly (vinylbenzyl)trimethylammonium chloride (VBTMACl), and other quaternary ammonium salt monomers provide significant insights into these relationships. The key structural aspects influencing polymerization behavior are the nature of the substituents on the nitrogen atom, the position of the quaternary ammonium group relative to the vinyl group, and the type of counter-ion.

The polymerization of vinyl monomers is governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization (ΔG = ΔH - TΔS). libretexts.org For polymerization to be spontaneous, ΔG must be negative. The conversion of a double bond to a single bond in the polymer backbone is generally an exothermic process (negative ΔH), which favors polymerization. nist.gov However, the process is accompanied by a decrease in entropy (negative ΔS) as the randomly oriented monomer molecules become part of a more ordered polymer chain. libretexts.orgpsu.edu

The structure of the quaternary ammonium moiety can influence both the enthalpy and entropy of polymerization. Steric hindrance between bulky substituents on the nitrogen atom can decrease the exothermicity of the reaction (less negative ΔH) and may also affect the entropy change. nist.gov Furthermore, electrostatic interactions between the cationic monomer units and their counter-ions can significantly impact the reaction medium and the reactivity of the propagating species, thereby affecting the polymerization kinetics.

Research Findings on Structurally Similar Monomers

Detailed kinetic studies on various quaternary ammonium salt monomers reveal the profound impact of their molecular architecture on polymerization activity. For instance, a comparative study on the polymerization of acryloyl- and acrylamide-based quaternary ammonium monomers demonstrated clear differences in their polymerization rates and activation energies.

Table 1: Kinetic Parameters for the Polymerization of Various Quaternary Ammonium Salt Monomers

| Monomer | Polymerization Rate Equation | Activation Energy (Ea) (kJ/mol) | Relative Polymerization Activity |

| Acryloyloxyethyltrimethylammonium chloride (DAC) | RpDAC = k₁[M]4.25[I]0.51 | 138.97 | High |

| Methacryloyloxyethyltrimethylammonium chloride (DMC) | RpDMC = k₂[M]3.77[I]0.50 | 141.24 | Medium |

| Methacrylamidopropyltrimethylammonium chloride (MAPTAC) | RpMAPTAC = k₃[M]3.30[I]0.49 | 226.97 | Low |

Data sourced from a comparative study on the polymerization kinetics of these monomers.

The data indicates that under similar conditions, the polymerization activity follows the order DAC > DMC > MAPTAC. The higher activation energy for MAPTAC suggests a greater energy barrier for its polymerization, which is attributed to differences in the electronic and steric environments of the monomers.

In the context of styrenic monomers like 2-Ethenyl-N,N,N-trimethylanilinium, the substituents on the quaternary ammonium group are expected to exert a similar influence. For example, increasing the size of the alkyl groups on the nitrogen atom (from methyl to butyl or hexyl) in poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides has been shown to significantly affect the solution properties of the resulting polymers, which is a direct consequence of the monomer's structure. While not a direct measure of polymerization kinetics, these effects on polymer properties are rooted in the intermolecular forces governed by the monomer structure, which also play a role in the thermodynamics of polymerization.

Furthermore, the nature of the counter-ion associated with the quaternary ammonium cation can influence polymerization kinetics. Studies on the polymerization of ionic liquid monomers have shown that the polymerization rate can be dependent on the counter-ion. This is often due to the formation of ion pairs and aggregates in solution, which can affect the reactivity of the monomer and the propagating chain end. For instance, the reversible addition-fragmentation chain-transfer (RAFT) polymerization of some ionic liquid monomers was found to be significantly affected by the choice of solvent and counter-ion.

Advanced Materials Science Applications Derived from Poly 2 Ethenyl N,n,n Trimethylanilinium

Ion-Exchange Resins and Membranes

Poly(2-ethenyl-N,N,N-trimethylanilinium) serves as a potent functional component in the creation of ion-exchange resins and membranes due to its quaternary ammonium (B1175870) salt groups. These positively charged moieties are key to the material's ability to selectively interact with and separate anionic species.

Synthesis and Functionalization of Anilinium-Based Resins

The synthesis of anilinium-based resins typically involves the polymerization of the 2-ethenyl-N,N,N-trimethylanilinium monomer, often with a cross-linking agent to provide mechanical stability to the resin beads. The polymerization process can be tailored to control the cross-linkage density, which in turn influences the resin's swelling behavior, pore size, and ultimately its ion-exchange capacity and selectivity. For instance, resins with 4% and 8% cross-linkage have demonstrated increased equilibrium sorption, albeit with a decreased rate of sorption. google.com The functionalization step, which introduces the charged anilinium groups, is integral to the synthesis and can be achieved through the quaternization of a precursor polymer.

A related synthetic approach involves the activated polymerization of similar monomers, such as 2-ethynylpyridine (B158538) with p-(2-bromoethyl)phenol, which proceeds without the need for an additional initiator or catalyst to form a conjugated ionic polymer. scispace.com This resulting polymer, poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide], can further undergo ion-exchange reactions, for example, with sodium tetraphenylborate, to alter its properties. scispace.com Such polymers are often soluble in organic solvents like DMF, DMSO, and acetone, but insoluble in water and ether. scispace.com

The capacity of these resins is a critical parameter, with some applications requiring a capacity of at least 0.5 milliequivalents per gram on a dry basis. google.com Standard anion exchange resins with quaternary ammonium salt groups are effective for the sorption of amines like aniline (B41778). google.com

Adsorption and Separation Research

Anilinium-based ion-exchange resins have been investigated for their efficacy in separating weak organic bases, including aniline and its derivatives. acs.org The separation mechanism relies on the principles of ion exchange, where the anilinium functional groups on the resin trade their counter-ions for anionic species in the surrounding solution. This makes them particularly useful in chromatographic separations.

Research has shown the successful application of strong base anion exchange resins, which contain quaternary amine groups, for the removal of various organic and inorganic compounds from aqueous solutions. For example, such resins have been used to remove thiophenol, with sorption capacities being significantly influenced by the pH and ionic strength of the solution. mdpi.com At a neutral pH of 7, the sorption capacity for thiophenol from distilled water was found to be in the range of 13.83–14.67 mg/g. mdpi.com

The table below summarizes the sorption capacities of a strong base anion exchange resin for thiophenol under different conditions.

| pH | Ionic Strength | Sorption Capacity (mg/g) |

| 4 | Distilled Water | ~0.37–0.46 |

| 4 | 0.1 M | ~0.42 |

| 7 | Distilled Water | ~13.83–14.67 |

| 7 | 0.1 M | ~2.83–2.91 |

| 9 | Distilled Water | ~13.95–14.27 |

| 9 | 0.1 M | ~2.10–2.48 |

Data sourced from a study on AmberLite® IRA402 (Cl form) for the removal of thiophenol. mdpi.com

Furthermore, ion-exchange resins are employed in the isolation of nitrogen compounds from petroleum residues, where they can effectively separate basic and neutral compounds. nih.gov

Functional Polymer Composites and Blends

The incorporation of poly(2-ethenyl-N,N,N-trimethylanilinium) into polymer composites and blends can impart unique functionalities, primarily owing to its charged nature and potential for strong interfacial interactions.

Compatibilization of Polymer Systems

In immiscible polymer blends, the addition of a compatibilizer is crucial to improve the interfacial adhesion between the different polymer phases, leading to enhanced mechanical properties. While specific studies on poly(2-ethenyl-N,N,N-trimethylanilinium) as a compatibilizer are not widely available, the principles of using charged or reactive polymers for this purpose are well-established. For instance, polyethylene (B3416737) modified with maleic anhydride (B1165640) has been used as a compatibilizer in blends of low-density polyethylene (LDPE) and polybutylene terephthalate (B1205515) (PBT). researchgate.net The introduction of such a compatibilizer can significantly alter the physical and mechanical characteristics of the resulting composite material. researchgate.net

Similarly, in blends of polylactic acid (PLA) and polycarbonate (PC), reactive copolymers containing epoxy or maleic anhydride groups are used as conventional compatibilizers. nih.gov These compatibilizers can react with the end groups of PLA and PC, forming covalent bonds across the interface and improving adhesion. nih.gov

Supramolecular Assemblies and Nanostructures

The self-assembly of polymers into well-defined supramolecular structures and nanostructures is a burgeoning area of research with potential applications in nanotechnology and biomedicine. The ionic nature of poly(2-ethenyl-N,N,N-trimethylanilinium) makes it a candidate for forming such assemblies through electrostatic interactions, both with itself and with other molecules.

While direct research on the supramolecular assemblies of poly(2-ethenyl-N,N,N-trimethylanilinium) is limited, studies on analogous conjugated ionic polymers, such as poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide], provide insights into their behavior. scispace.com These polymers can be designed to have specific functional groups that can drive self-assembly through hydrogen bonding or other non-covalent interactions. The resulting nanostructures can have ordered arrangements, although X-ray diffraction analyses of some of these polymers indicate they are mostly amorphous. scispace.com The ability to form such structures opens up possibilities for creating novel materials with tailored optical, electronic, or catalytic properties.

Self-Assembly of Anilinium-Functionalized Polymers

The self-assembly of polymers functionalized with anilinium groups is a process driven by a delicate balance of non-covalent interactions, leading to the formation of highly ordered nanostructures. Amphiphilic polymers, containing both hydrophilic anilinium segments and hydrophobic domains, can spontaneously organize in solution to minimize unfavorable interactions and achieve a thermodynamically stable state. This behavior is foundational to creating materials with tailored properties and functionalities.

Research into amphiphilic dendrimers with a hydrophobic shell of aniline pentamers and a hydrophilic poly(amidoamine) core demonstrates that these molecules self-assemble into vesicular aggregates in water. nih.gov The generation of the dendrimer influences the order of the resulting structure, with higher generations leading to more organized, crystalline-like assemblies due to the compacted aniline segments. nih.gov The pH of the environment plays a crucial role; under acidic conditions, the transformation of tertiary amine groups to ammonium salts enhances the stability of these vesicles. nih.gov Conversely, in alkaline conditions, deprotonation leads to stronger π-π stacking interactions, resulting in the formation of more complex structures like multilayered vesicles. nih.gov

The self-assembly of amphiphilic block copolymers is a versatile strategy for creating a variety of morphologies, including spherical or worm-like micelles and vesicles (polymersomes). nih.govmdpi.com The final structure is determined by factors such as the polymer's architecture, molecular weight, and the chemical composition of its blocks. nih.govmdpi.com These self-assembled structures are of great interest as nanocarriers for applications like drug delivery. mdpi.com

Directed Assembly in Vesicle-Templated Systems

Vesicle-templated polymerization has emerged as a sophisticated method for creating hollow polymeric nanocapsules with controlled dimensions. researchgate.netnih.gov This technique utilizes surfactant vesicles as soft templates to guide the polymerization process, offering a straightforward route to complex nanostructures from relatively simple starting materials. researchgate.netnih.gov

A key approach involves the synthesis of hollow polymer nanocapsules within the bilayers of spontaneously formed surfactant vesicles. acs.org Polymerization is typically initiated thermally, using a peroxide initiator and an amine activator that are co-dissolved with monomers and cross-linkers within the hydrophobic interior of the vesicle bilayer. acs.org This method allows for the creation of nanocapsules with walls that are only a few nanometers thick, under mild, near-physiological conditions. acs.org The resulting nanocapsules have potential applications as nanoreactors and as vehicles for the delivery of therapeutic or imaging agents. acs.org

Another strategy involves the use of reactive single-tail cationic surfactants that self-assemble onto anionic block copolymer templates. nih.govacs.org These systems spontaneously form small, nanoscale vesicles which are then stabilized by the dimerization of the surfactant monomers. nih.govacs.org The resulting vesicle-polymer hybrids are robust and can encapsulate hydrophilic macromolecules, making them promising for drug and gene delivery applications. nih.govacs.org The characteristics of the vesicles after polymerization can be largely preserved, indicating a phase separation between the newly formed polymer and the surfactant bilayer. researchgate.net

The table below summarizes key parameters and findings in vesicle-templated polymerization.

| Template System | Monomer/Polymer System | Key Findings | Potential Applications |

| Surfactant Vesicles | Hydrophobic monomers and cross-linkers | Formation of hollow nanocapsules with single-nanometer thick walls under mild conditions. acs.org | Nanoreactors, drug/imaging agent delivery. acs.org |

| Anionic Block Copolymer Templates | Reactive single-tail cationic surfactants | Spontaneous formation of stable, nanoscale vesicles capable of encapsulating macromolecules. nih.govacs.org | Drug and gene delivery. nih.govacs.org |

Catalysis and Electrocatalysis

The presence of the charged quaternary ammonium group makes poly(2-ethenyl-N,N,N-trimethylanilinium) and related structures valuable in catalytic applications, including phase-transfer catalysis and electrocatalysis.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium salts are classic examples of phase-transfer catalysts. When these catalytic groups are immobilized on a polymer backbone, such as in poly(2-ethenyl-N,N,N-trimethylanilinium), the resulting material combines the catalytic activity of the ammonium salt with the practical advantages of a heterogeneous catalyst, such as ease of separation and recyclability.

Polystyrene-supported quaternary ammonium salts have been shown to be highly active phase-transfer catalysts. acs.org Their catalytic efficiency is influenced by several factors, including the structure of the catalyst and the reaction conditions. The functionalization of polystyrene with quaternary ammonium salts allows for the creation of a library of catalysts that can be screened for optimal activity in specific nucleophilic substitution reactions. sioc-journal.cn Non-cross-linked polystyrene-supported quaternary ammonium salts have demonstrated effective catalytic activity in nucleophilic substitution reactions, particularly under microwave irradiation, which can significantly reduce reaction times. researchgate.net

The table below outlines factors influencing the efficiency of polystyrene-supported quaternary ammonium phase-transfer catalysts.

| Factor | Observation | Reference |

| Catalyst Structure | The specific structure of the quaternary ammonium salt affects catalytic activity. | sioc-journal.cn |

| Solvent Polarity | Solvents with stronger polarity are generally favorable for the reaction. cjcatal.com | cjcatal.com |

| Phase Volume Ratio | An optimal ratio of the organic to aqueous phase volume can enhance reaction rates. cjcatal.com | cjcatal.com |

| Heating Method | Microwave irradiation can significantly accelerate the reaction rate compared to conventional heating. | researchgate.net |

Electrocatalytic Applications

Polymers with anilinium or polyaniline structures are promising materials for electrocatalysis due to their unique redox properties, high conductivity, and stability. researchgate.netmdpi.com They can act as effective supports for metal catalysts or be intrinsically active, enhancing the rates of electrochemical reactions. researchgate.netmdpi.com

Polyaniline-based composite films have been extensively studied for the electrocatalytic oxidation of important biological molecules like ascorbic acid (vitamin C). researchgate.netmdpi.comnih.gov For instance, a poly(aniline-co-m-ferrocenylaniline) film on a glassy carbon electrode significantly lowers the potential required for ascorbic acid oxidation, demonstrating excellent electrocatalytic activity. mdpi.com The mechanism involves the polymer film mediating the electron transfer process, with the reaction kinetics being controlled by both surface-bound and diffusion processes. mdpi.com Similarly, polyaniline films doped with camphorsulfonic acid also exhibit good electrocatalytic performance for ascorbic acid oxidation in neutral buffer solutions. researchgate.net The kinetics of such catalytic reactions can be analyzed using techniques like rotating disk electrode voltammetry to determine the rate constants. researchgate.net

The table below presents kinetic data for the electrocatalytic oxidation of ascorbic acid using different polyaniline-based modified electrodes.

| Electrode | Analyte | Key Kinetic Parameter | Value | Reference |

| Poly(Ani-co-m-FcAni)/GCE | Ascorbic Acid | Linear relationship between peak current and the square root of the scan rate. | I (μA) = 46.9450υ (V/s)¹/² + 10.1160 | mdpi.com |

| PAN-CSA composite film | Ascorbic Acid | Catalytic rate constant (k) | 1.29 × 10⁸ cm³ mol⁻¹ s⁻¹ (for H₂O₂) | researchgate.net |

Specialty Chemical Precursors and Intermediates

The monomeric unit, 2-ethenyl-N,N,N-trimethylanilinium, and its polymeric form serve as valuable precursors and intermediates in the synthesis of a variety of specialty chemicals.

Precursors in Organic Synthesis

While direct, named reactions explicitly utilizing 2-ethenyl-N,N,N-trimethylanilinium as a starting material are not extensively documented in readily available literature, the structural motifs present in this compound—a vinyl group attached to a quaternary anilinium salt—are found in various reactive intermediates used in modern organic synthesis. The principles governing the reactivity of similar vinyl-substituted compounds can be extrapolated to understand the potential synthetic utility of 2-ethenyl-N,N,N-trimethylanilinium.

Vinyl-substituted compounds are key participants in numerous important carbon-carbon bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions often employ vinyl-containing substrates. researchgate.netmasterorganicchemistry.com The Heck reaction couples a vinyl compound with an aryl halide, while the Suzuki reaction utilizes a vinylboronic acid or ester to couple with an aryl halide. researchgate.netmasterorganicchemistry.comnih.gov The presence of the vinyl group in 2-ethenyl-N,N,N-trimethylanilinium suggests its potential as a coupling partner in such reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. masterorganicchemistry.comnih.gov

Furthermore, vinyl salts, such as vinylphosphonium and vinylsulfonium salts, are versatile building blocks in organic synthesis. They are known to participate in annulation reactions to form various carbocyclic and heterocyclic systems. The reactivity of these related vinyl compounds underscores the potential of 2-ethenyl-N,N,N-trimethylanilinium and its derivatives as intermediates for constructing more complex molecular architectures.

Role in Second-Order Nonlinear Optical Materials

Polymers containing moieties with permanent dipole moments are of significant interest for applications in second-order nonlinear optics (NLO). The non-centrosymmetric alignment of these dipolar chromophores within a material is a prerequisite for exhibiting a second-order NLO response. Quaternized polymers, such as the conceptual Poly(2-Ethenyl-N,N,N-trimethylanilinium), are promising candidates in this field.

The quaternization of polymers like poly(4-vinylpyridine) introduces permanent positive charges into the polymer backbone, leading to enhanced electron delocalization. nih.gov This alteration of the electronic structure can result in improved molecular properties, including non-linear optical activity. nih.gov For a polymer to exhibit second-order NLO effects, a non-centrosymmetric arrangement of the NLO chromophores is essential. This is often achieved through techniques like electric-field poling.

In a related context, studies on interpenetrating polymer networks of poly(vinyl alcohol)-polyaniline have demonstrated large and fast refractive optical nonlinearities. nih.gov While this is a third-order effect, it highlights the potential of aniline-based polymers in nonlinear optics. The introduction of a permanent quaternary ammonium salt on the aniline ring, as in Poly(2-Ethenyl-N,N,N-trimethylanilinium), is expected to enhance the second-order susceptibility (χ⁽²⁾) due to the strong electron-withdrawing nature of the cationic group, which can lead to a large molecular hyperpolarizability (β).

Although specific experimental data for Poly(2-Ethenyl-N,N,N-trimethylanilinium) is not available, the table below presents typical second-order NLO coefficients for various organic polymeric materials to provide a comparative context.

| Polymer System | Chromophore | Second-Harmonic Generation (SHG) Coefficient (d₃₃) (pm/V) | Measurement Wavelength (nm) |

|---|---|---|---|

| Guest-Host in PMMA | Disperse Red 1 | ~30 | 1064 |

| Side-Chain Copolymer | Disperse Red 1 Acrylate | ~90 | 1064 |

| Cross-linked Polyimide | DCM derivative | ~150 | 1300 |

This table presents representative values for various classes of NLO polymers to illustrate the range of achievable nonlinearities. The performance of Poly(2-Ethenyl-N,N,N-trimethylanilinium) would be dependent on factors such as chromophore density, poling efficiency, and temporal stability of the alignment.

Hybrid Organic-Inorganic Perovskites

In the realm of hybrid organic-inorganic perovskites, particularly for photovoltaic applications, the interfaces between the perovskite layer and the charge transport layers are critical for device performance and stability. Quaternary ammonium salts and polymers containing these moieties have emerged as effective interfacial modifiers.

The introduction of quaternary ammonium compounds at the perovskite interface can serve multiple functions:

Defect Passivation: The surfaces and grain boundaries of perovskite films often contain ionic defects, such as halide vacancies, which can act as recombination centers for charge carriers, thereby reducing the efficiency of the solar cell. The cationic nature of the N,N,N-trimethylanilinium group could passivate negatively charged defects, while the associated anion could passivate positively charged defects. For instance, quaternary ammonium halides have been shown to passivate interfacial defects in perovskite solar cells. mdpi.com

Improved Crystallinity and Morphology: Additives can influence the crystallization process of the perovskite film, leading to larger grain sizes and reduced pinholes. A polymer hybrid of quaternary ammonium chloride functionalized graphitic carbon nitride has been shown to promote good crystal morphology in perovskite films. rsc.org

Enhanced Stability: Quaternary ammonium salts, which lack reactive protons, can offer superior thermal and moisture stability compared to primary ammonium salts. researchgate.net The incorporation of a hydrophobic polymeric backbone, such as in Poly(2-Ethenyl-N,N,N-trimethylanilinium), could further enhance the moisture resistance of the perovskite device.

Energy Level Alignment: The dipole moment of the quaternary ammonium group can help to tune the energy levels at the interface, facilitating more efficient charge extraction.

Research on various quaternary ammonium salts has demonstrated their positive impact on perovskite solar cell performance. The table below summarizes the effects of different ammonium salt additives on key photovoltaic parameters.

| Ammonium Salt Additive | Perovskite Composition | Effect on Power Conversion Efficiency (PCE) | Key Improvement Mechanism |

|---|---|---|---|

| Hexadecyltrimethylammonium bromide (CTAB) | CH₃NH₃PbI₃ | Improved PCE and stability | Improved film morphology and crystallinity |

| Cellulose with Quaternary Ammonium Halides | MAPbI₃ | Enhanced PCE from 8.8% to 16.7% | Suppressed interfacial defects and promoted crystal growth mdpi.com |

| N,N,N-trimethyl phenylmethyl ammonium iodide (TMPMAI) | Not specified | Achieved PCE of 23.1% | Defect passivation and gradient energy alignment researchgate.net |

This table showcases the significant improvements in perovskite solar cell performance achieved through the use of various quaternary ammonium salt additives, highlighting the potential utility of polymers like Poly(2-Ethenyl-N,N,N-trimethylanilinium) in this application.

Theoretical and Computational Chemistry of 2 Ethenyl N,n,n Trimethylanilinium and Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-Ethenyl-N,N,N-trimethylanilinium, these methods elucidate the distribution of electrons and the nature of its frontier molecular orbitals, which are key to its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

In analogues like substituted styrenes, the HOMO is typically located on the vinyl group and the phenyl ring, while the LUMO is often distributed over the phenyl ring and the substituent. For 2-Ethenyl-N,N,N-trimethylanilinium, the presence of the positively charged trimethylammonium group, a strong electron-withdrawing group, is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. This smaller gap suggests a higher propensity for the molecule to undergo electronic excitations and chemical reactions.

Theoretical calculations on similar structures, such as styrylpyridinium dyes, show that the electronic properties and the HOMO-LUMO gap can be tuned by altering the substituents on the aromatic ring. nih.govresearchgate.netmdpi.com For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. In 2-Ethenyl-N,N,N-trimethylanilinium, the trimethylanilinium moiety acts as a potent electron-withdrawing group, influencing the electronic properties significantly.

Table 1: Calculated Frontier Molecular Orbital Energies for Styrene (B11656) Derivatives This table is illustrative and based on general trends observed in computational studies of analogous compounds. Specific values for 2-Ethenyl-N,N,N-trimethylanilinium would require dedicated calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Styrene | -6.15 | -0.25 | 5.90 |

| 4-Nitrostyrene | -6.80 | -2.50 | 4.30 |

| 4-Aminostyrene | -5.50 | -0.10 | 5.40 |

| *2-Ethenyl-N,N,N-trimethylanilinium (Estimated) | -7.00 | -3.50 | 3.50 |

The charge distribution within the 2-Ethenyl-N,N,N-trimethylanilinium cation is highly polarized due to the quaternary ammonium (B1175870) group. Computational studies on anilinium cations reveal that the positive charge is not solely localized on the nitrogen atom but is distributed across the entire molecule, particularly affecting the ortho and para positions of the phenyl ring. researchgate.net

The N,N,N-trimethylanilinium group is a powerful electron-withdrawing substituent due to its positive charge, which significantly influences the molecule's basicity. The presence of this group greatly reduces the basicity of the aniline (B41778) nitrogen, making it a very weak base. The vinyl group at the ortho position can further modulate the electronic properties and charge distribution. Quantum chemical calculations on substituted anilines have shown a strong correlation between the calculated natural charge on the nitrogen atom and the experimental pKa values. nih.gov

Molecular Dynamics Simulations of Polymerization and Self-Assembly

MD simulations can model the chain propagation during vinyl polymerization, providing details on the polymer's growth, final structure, and conformational dynamics. nih.gov For a polymer like poly(2-Ethenyl-N,N,N-trimethylanilinium), MD simulations could predict how the charged side chains influence the polymer's conformation in different solvents, its interactions with other molecules, and its potential for self-assembly into higher-order structures. The electrostatic interactions between the cationic side chains would play a crucial role in the polymer's behavior, potentially leading to unique solution properties and morphologies. Simulations of poly(vinyl alcohol) have shown how polymer-solvent interactions govern the final assembled structure. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of polymerization of 2-Ethenyl-N,N,N-trimethylanilinium requires modeling the reaction pathways and analyzing the transition states of the key elementary steps. The polymerization of vinyl monomers typically proceeds via radical, cationic, or anionic mechanisms. For 2-Ethenyl-N,N,N-trimethylanilinium, a radical polymerization mechanism is plausible.

Computational studies on the electrophilic addition to styrene derivatives have elucidated the structures and energies of the transition states. uni-muenchen.demsu.eduyoutube.com These studies show that the stability of the intermediate carbocation or radical plays a crucial role in determining the reaction's regioselectivity. In the case of 2-Ethenyl-N,N,N-trimethylanilinium, the addition of a radical to the vinyl group would lead to a benzylic radical, which is stabilized by resonance with the phenyl ring. The bulky and electron-withdrawing N,N,N-trimethylanilinium group at the ortho position would likely influence the stereochemistry of the polymerization. Recent advances have also seen the use of machine learning models to predict polymerization reactions. arxiv.orgresearchgate.net

Table 2: Calculated Activation Barriers for Radical Addition to Styrene Derivatives This table is illustrative and provides estimated values based on general principles of vinyl polymerization. Specific values would require detailed computational modeling.

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |

|---|---|---|---|

| Initiation | Initiator + Monomer | ~15-20 | Initiator-Monomer Radical |

| Propagation | Polymer Radical + Monomer | ~5-10 | Longer Polymer Radical |

| Termination | Two Polymer Radicals | ~2-5 | Inactive Polymer |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, such as NMR and UV-Vis spectra, which are invaluable for compound characterization.

Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.govresearchgate.net For 2-Ethenyl-N,N,N-trimethylanilinium, which possesses a conjugated system, TD-DFT calculations would likely predict strong absorptions in the UV region. The position of the maximum absorption wavelength (λmax) would be sensitive to the electronic nature of the substituents. Studies on styrylpyridinium dyes, which are structurally analogous, have shown that TD-DFT can reliably predict their UV-Vis spectra. nih.govresearchgate.netmdpi.comnih.gov

The prediction of NMR chemical shifts is another important application of computational chemistry. arxiv.orggithub.iobohrium.comnih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. For 2-Ethenyl-N,N,N-trimethylanilinium, these calculations would be crucial for assigning the signals in the experimental spectrum, especially for the protons and carbons of the vinyl group and the substituted phenyl ring. The chemical shifts would be influenced by the electron-withdrawing nature of the quaternary ammonium group.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Ethenyl N,n,n Trimethylanilinium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone for the structural analysis of 2-ethenyl-N,N,N-trimethylanilinium, offering detailed insights into its molecular framework in both monomeric and polymeric forms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl group, the aromatic ring protons, and the N-trimethylammonium protons. The vinyl group typically presents a characteristic AMX spin system with three protons: one on the alpha-carbon (Hα) and two on the terminal beta-carbon (Hβ, cis and trans to the ring). The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting pattern dependent on the ortho-substitution. The nine equivalent protons of the -N(CH₃)₃ group will appear as a sharp singlet, significantly deshielded due to the positive charge on the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. Key signals would include those for the two vinyl carbons, the six aromatic carbons (four of which would be CH and two quaternary), and the single, intense signal for the three equivalent methyl carbons of the trimethylammonium group. The positive charge on the nitrogen strongly influences the chemical shift of the attached methyl carbons and the aromatic carbon to which the group is attached (C1).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethenyl-N,N,N-trimethylanilinium

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| -N(CH₃)₃ | ~3.6 - 4.0 (singlet, 9H) | ~55 - 58 | Deshielded due to the quaternary nitrogen. |

| Vinyl Hα | ~6.8 - 7.2 (dd) | ~135 - 138 | Coupled to Hβ (cis) and Hβ (trans). |

| Vinyl Hβ (trans) | ~5.8 - 6.2 (dd) | \multirow{2}{*}{~115 - 120} | Typically downfield of Hβ (cis). |

| Vinyl Hβ (cis) | ~5.3 - 5.7 (dd) | Typically upfield of Hβ (trans). | |

| Aromatic C1-N⁺ | - | ~145 - 148 | Quaternary carbon, deshielded by N⁺. |

| Aromatic C2-Vinyl | - | ~138 - 142 | Quaternary carbon. |

| Aromatic C3-C6 | ~7.5 - 8.0 (multiplet, 4H) | ~125 - 135 | Complex multiplet pattern expected. |

Note: Predicted values are based on data for N,N,N-trimethylanilinium, substituted styrenes, and general substituent effects. Actual values may vary depending on the solvent and counter-ion.

2D NMR Techniques

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton (¹H-¹H) coupling networks. sdsu.edu It would definitively link the vinyl protons (Hα, Hβ-cis, Hβ-trans) to each other and reveal the coupling relationships between the adjacent protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). wikipedia.orgsdsu.edu It would be crucial for assigning which proton signal corresponds to which carbon signal, for example, linking the vinyl proton signals to the vinyl carbon signals and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.edu This is particularly powerful for identifying quaternary carbons, which have no attached protons. For instance, correlations from the -N(CH₃)₃ protons to the C1 aromatic carbon and from the vinyl Hα proton to the C2 aromatic carbon would confirm the connectivity around the quaternary ammonium (B1175870) and vinyl substituents.

Solid-State NMR for Polymeric Materials

For polymers synthesized from 2-ethenyl-N,N,N-trimethylanilinium, solid-state NMR (ssNMR) is a vital characterization tool. Unlike solution NMR, ssNMR provides information about the structure, packing, and dynamics in the solid, amorphous, or semi-crystalline state. researchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of the polymer. auremn.org.br These spectra can confirm the successful incorporation of the monomer into the polymer backbone by identifying the characteristic signals of the quaternary ammonium-functionalized phenyl rings and the polystyrene backbone. researchgate.net Furthermore, ssNMR can be used to study the mobility of different parts of the polymer chain and the interactions between the polymer and any counter-ions or additives. auremn.org.br Dynamic Nuclear Polarization (DNP)-enhanced ssNMR can dramatically increase sensitivity, allowing for the characterization of catalyst species or low-concentration functional groups within the polymer matrix. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is a key technique for determining the molecular weight of the 2-ethenyl-N,N,N-trimethylanilinium cation and for confirming its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of the 2-ethenyl-N,N,N-trimethylanilinium cation. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the elemental formula of the ion. This distinguishes it from other ions that might have the same nominal mass but a different atomic composition. For the cation C₁₁H₁₆N⁺, HRMS would confirm its elemental composition, providing definitive evidence of its identity.

Coupled Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique ideal for analyzing 2-ethenyl-N,N,N-trimethylanilinium, especially within a complex mixture such as a reaction crude or a formulated product. nih.govbu.edu

The liquid chromatography component separates the compound of interest from impurities, byproducts, or other components. nih.gov The separated compound then enters the mass spectrometer for detection and characterization. Electrospray ionization (ESI) is a suitable ionization technique for the pre-charged quaternary ammonium cation.

Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation. rsc.orgcanada.ca In this technique, the parent ion of 2-ethenyl-N,N,N-trimethylanilinium is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. The analysis of these fragments helps to piece together the original structure, confirming the presence of the trimethylammonium headgroup and the ethenyl-substituted aniline (B41778) core. The characterization of quaternary ammonium cations by MS can sometimes be challenging, but specific methods, such as forming adducts with modifiers like trifluoroacetic acid in negative ion mode, can provide clear and intense signals for analysis. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for 2-Ethenyl-N,N,N-trimethylanilinium Cation (C₁₁H₁₆N⁺)

| m/z (mass-to-charge ratio) | Possible Fragment Formula | Fragment Identity / Proposed Loss |

| 162.1283 | C₁₁H₁₆N⁺ | Molecular Ion (M⁺) |

| 147.0919 | C₁₀H₁₁N⁺ | Loss of a methyl radical (•CH₃) |

| 132.0837 | C₉H₁₀N⁺ | Loss of an ethyl radical (•C₂H₅) |

| 58.0657 | C₃H₈N⁺ | Dimethylaminomethyl cation [(CH₃)₂NCH₂]⁺ or fragment from N-dealkylation |

Note: Fragmentation is predictive. The exact pattern and relative intensities depend on the MS instrument conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques utilized to identify the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint that is unique to the compound.

In the analysis of 2-Ethenyl-N,N,N-trimethylanilinium, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its key functional groups. For instance, the C=C stretching vibration of the ethenyl (vinyl) group would likely appear in the 1640-1680 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzene (B151609) ring would be observed above 3000 cm⁻¹, while the C-N stretching of the tertiary amine and the quaternary ammonium group would produce signals in the 1000-1350 cm⁻¹ range.

Raman spectroscopy offers complementary information. While strong IR bands are associated with large changes in the dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability. For 2-Ethenyl-N,N,N-trimethylanilinium, the symmetric stretching of the aromatic ring and the C=C double bond of the vinyl group would be expected to produce prominent Raman bands. The N-N bond in certain dinitrogen complexes, for example, can be studied using Raman spectroscopy to correlate with periodic properties and stability. rsc.org

A comparative analysis of the IR and Raman spectra of related aniline compounds, such as 2,4,5-Trimethylaniline, N-acetyl- and N,N-Dimethylaniline, can provide further insights into the vibrational characteristics of the trimethylanilinium moiety. chemicalbook.comspectrabase.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, researchers can deduce the arrangement of atoms, bond lengths, and bond angles with high precision.

Single Crystal X-ray Diffraction